(113C)dodecanoic acid
Overview
Description
Lauric Acid-13C, also known as Dodecanoic Acid-13C, is a carbon-13 labeled form of lauric acid. Lauric acid is a medium-chain saturated fatty acid with a 12-carbon atom chain. It is commonly found in coconut oil and palm kernel oil. The carbon-13 labeling is used for various research purposes, particularly in the fields of chemistry and biochemistry, to trace and study metabolic pathways and reactions.
Mechanism of Action
Target of Action
Dodecanoic acid-1-13C, also known as Lauric acid-1-13C, interacts with several targets. These include Genome polyprotein in HRV-16, HRV-1A, and HRV-2, Hepatocyte nuclear factor 4-alpha, Phospholipase A2, membrane associated, Very low-density lipoprotein receptor, Glycolipid transfer protein in Humans, and 3-oxoacyl- [acyl-carrier-protein] synthase 2 in Escherichia coli .
Mode of Action
The interaction of Dodecanoic acid-1-13C with its targets leads to various changes. For instance, it interacts with the Genome polyprotein in HRV-16, HRV-1A, and HRV-2, which are types of human rhinoviruses .
Biochemical Pathways
Dodecanoic acid-1-13C affects several biochemical pathways. It is involved in the Beta Oxidation of Very Long Chain Fatty Acids . This process is crucial for the breakdown of fatty acids, which are then used to produce energy in the body.
Pharmacokinetics
It is known that dodecanoic acid-1-13c is a solid at room temperature but melts easily in boiling water . This property could potentially affect its bioavailability.
Result of Action
The molecular and cellular effects of Dodecanoic acid-1-13C’s action are diverse due to its interaction with multiple targets. For instance, its interaction with the Genome polyprotein in human rhinoviruses could potentially inhibit the replication of these viruses .
Action Environment
The action, efficacy, and stability of Dodecanoic acid-1-13C can be influenced by various environmental factors. For instance, its physical state can change from solid to liquid depending on the temperature . This could potentially affect its interaction with its targets and its overall efficacy.
Biochemical Analysis
Biochemical Properties
Dodecanoic acid-1-13C plays a significant role in various biochemical reactions. It interacts with enzymes such as lipases, which catalyze the hydrolysis of fats. This interaction is crucial for the breakdown and absorption of dietary fats. Additionally, dodecanoic acid-1-13C is involved in the synthesis of triglycerides and phospholipids, essential components of cell membranes. It also interacts with proteins involved in lipid metabolism, influencing the regulation of lipid levels in the body .
Cellular Effects
Dodecanoic acid-1-13C affects various types of cells and cellular processes. It influences cell signaling pathways by modulating the activity of protein kinases and phosphatases, which are involved in signal transduction. This compound also impacts gene expression by acting as a ligand for nuclear receptors, leading to changes in the transcription of genes involved in lipid metabolism. Furthermore, dodecanoic acid-1-13C affects cellular metabolism by serving as a substrate for beta-oxidation, a process that generates energy in the form of ATP .
Molecular Mechanism
At the molecular level, dodecanoic acid-1-13C exerts its effects through various mechanisms. It binds to specific enzymes, such as acyl-CoA synthetase, facilitating the formation of acyl-CoA derivatives. These derivatives are then utilized in metabolic pathways, including beta-oxidation and lipid synthesis. Dodecanoic acid-1-13C also modulates enzyme activity by acting as an allosteric effector, altering the conformation and activity of target enzymes. Additionally, it influences gene expression by binding to nuclear receptors, leading to the activation or repression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dodecanoic acid-1-13C can change over time. The stability of this compound is influenced by factors such as temperature, light, and pH. Over time, dodecanoic acid-1-13C may undergo degradation, leading to the formation of by-products that can affect its biological activity. Long-term studies have shown that prolonged exposure to dodecanoic acid-1-13C can lead to changes in cellular function, including alterations in lipid metabolism and gene expression .
Dosage Effects in Animal Models
The effects of dodecanoic acid-1-13C vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on lipid metabolism, including the reduction of plasma triglyceride levels. At high doses, dodecanoic acid-1-13C can have toxic effects, leading to liver damage and alterations in lipid homeostasis. Threshold effects have been observed, where the beneficial effects are seen at specific dosage ranges, while adverse effects occur at higher concentrations .
Metabolic Pathways
Dodecanoic acid-1-13C is involved in several metabolic pathways. It is converted to acyl-CoA derivatives by acyl-CoA synthetase, which are then utilized in beta-oxidation to generate energy. This compound also participates in the synthesis of triglycerides and phospholipids, essential for cell membrane formation. Additionally, dodecanoic acid-1-13C can be elongated to form longer-chain fatty acids, which are involved in various metabolic processes .
Transport and Distribution
Within cells and tissues, dodecanoic acid-1-13C is transported and distributed through interactions with specific transporters and binding proteins. Fatty acid transport proteins facilitate the uptake of dodecanoic acid-1-13C into cells, where it is then bound to intracellular fatty acid-binding proteins. These interactions ensure the proper localization and accumulation of dodecanoic acid-1-13C within cellular compartments, allowing it to exert its biological effects .
Subcellular Localization
Dodecanoic acid-1-13C is localized to specific subcellular compartments, where it exerts its activity. It is primarily found in the mitochondria, where it undergoes beta-oxidation to generate energy. Additionally, dodecanoic acid-1-13C is present in the endoplasmic reticulum, where it is involved in lipid synthesis. Targeting signals and post-translational modifications play a role in directing dodecanoic acid-1-13C to these specific compartments, ensuring its proper function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lauric Acid-13C is synthesized by incorporating carbon-13 into the lauric acid molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the fatty acid synthesis pathway. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of the carbon-13 isotope.
Industrial Production Methods
Industrial production of Lauric Acid-13C involves the large-scale synthesis of the compound using carbon-13 labeled precursors. The process includes several steps such as esterification, hydrolysis, and purification to obtain the final product with high isotopic purity. The production is carried out under controlled conditions to ensure the quality and consistency of the labeled compound.
Chemical Reactions Analysis
Types of Reactions
Lauric Acid-13C undergoes various chemical reactions, including:
Oxidation: Lauric Acid-13C can be oxidized to produce dodecanedioic acid.
Reduction: It can be reduced to form dodecanol.
Substitution: Lauric Acid-13C can undergo substitution reactions to form esters and other derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Alcohols and acids are used to form esters, often in the presence of catalysts like sulfuric acid (H2SO4).
Major Products
Oxidation: Dodecanedioic acid
Reduction: Dodecanol
Substitution: Various esters and derivatives
Scientific Research Applications
Lauric Acid-13C has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard for the quantification of lauric acid by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Used in the production of personal care products and as a tracer in environmental studies.
Comparison with Similar Compounds
Similar Compounds
Myristic Acid-13C: Another medium-chain fatty acid with a 14-carbon atom chain.
Palmitic Acid-13C: A long-chain fatty acid with a 16-carbon atom chain.
Stearic Acid-13C: A long-chain fatty acid with an 18-carbon atom chain.
Uniqueness
Lauric Acid-13C is unique due to its medium-chain length and specific labeling with carbon-13. This makes it particularly useful for studying metabolic pathways and reactions involving medium-chain fatty acids. Its antimicrobial properties and role in activating specific cellular pathways also distinguish it from other similar compounds.
Properties
IUPAC Name |
(113C)dodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i12+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POULHZVOKOAJMA-HNHCFKFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481363 | |
Record name | Lauric acid-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93639-08-8 | |
Record name | Lauric acid-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lauric-1-13C acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.